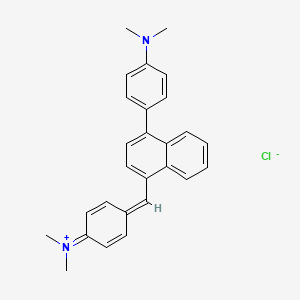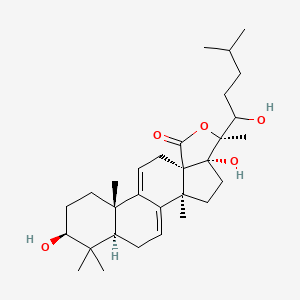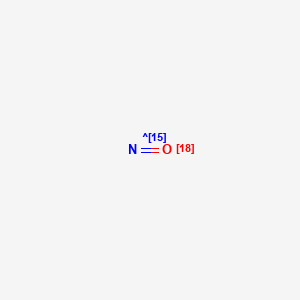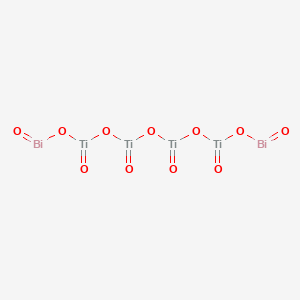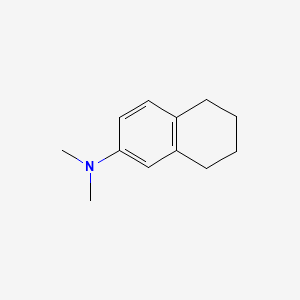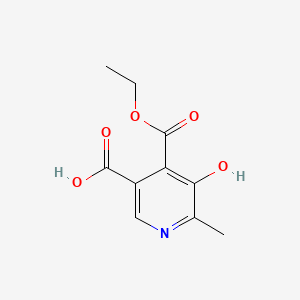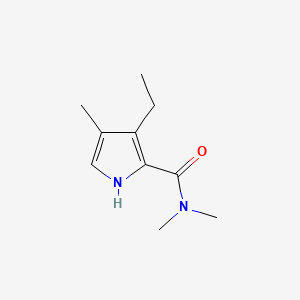
Holmium disilicide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium disilicide is a compound of holmium and silicon. Holmium is a chemical element with the symbol Ho and atomic number 67 . It is a rare-earth element and the eleventh member of the lanthanide series . It is a relatively soft, silvery, fairly corrosion-resistant, and malleable metal . Silicides of rare-earth metals (REMs) represent an important class of compounds that possess unique properties and are widely used in various areas, such as electronics and radio engineering, in the manufacture of magnetic materials, and in the development of new structural corrosion- and heat-resistant materials .
Synthesis Analysis
The Gibbs free energy, enthalpy, and entropy of formation of holmium silicides HoSi2–a (HoSi1.82), HoSi2–b (HoSi1.67), Ho3Si4, HoSi, HoSi1–x (HoSi0.98), Ho5Si4, and Ho5Si3 are determined by the electromotive force method . The heat capacity and enthalpy of HoSi1.67 in the temperature range 55–2007 K are measured with adiabatic and mixing calorimetry .Molecular Structure Analysis
Seven silicides form in the Ho–Si system. Silicide Ho5Si3 has a hexagonal structure of Mn5Si3 type and Ho5Si4 an orthorhombic structure of Sm5Ge4 type . The formation and structure of Ho5Si3 and Ho5Si4 have been ascertained many times. Compound HoSi with an orthorhombic structure of FeB type was revealed .Chemical Reactions Analysis
The thermodynamic characteristics (Gibbs energy, enthalpies, and entropies of formation) of holmium silicides are determined using the electromotive force (emf) measurement of galvanic cells in the temperature range 610–970 K . The heat capacity and enthalpy of HoSi1.67 are established with calorimetric methods in the range 55–2007 K .Physical And Chemical Properties Analysis
Holmium is a paramagnetic as well as a ferromagnetic metal at a temperature below 19k . It appears as a bright and silver metal, and when it is oxidized, it forms an oxide which is yellowish in colour . It has about one natural isotope and out of its synthetic isotopes, one is holmium-163 and it has a half-life of about 4570 years .Safety And Hazards
Holmium (III) iodide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inadequate ventilation, wear respiratory protection . Contaminated work clothing should not be allowed out of the workplace . Wear protective gloves .
Direcciones Futuras
Despite better understanding of the molecular basis of cystinuria the principles of recurrence prevention have remained essentially the same through decades . To date, the mechanisms of cystine precipitation in urine remain incompletely understood . Future research could focus on understanding these mechanisms better and developing more effective treatments .
Propiedades
InChI |
InChI=1S/Ho.Si2/c;1-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXUMDZCLDXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]#[Si].[Ho] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HoSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Holmium disilicide | |
CAS RN |
12136-24-2 |
Source


|
| Record name | Holmium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

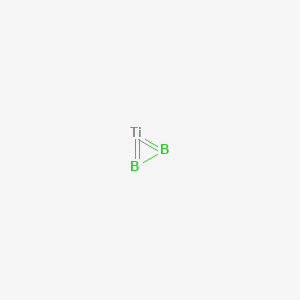
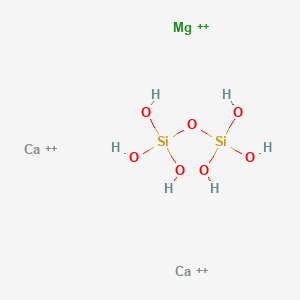
![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)

